Cas no 1894959-00-2 (3-(Thian-3-yl)prop-2-ynoic acid)

3-(Thian-3-yl)prop-2-ynoic acid is a sulfur-containing alkyne carboxylic acid derivative characterized by its thiane ring and propynoic acid moiety. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling applications in the construction of heterocyclic frameworks and as a building block for pharmaceuticals or agrochemicals. The thiane ring provides steric and electronic modulation, while the propynoic acid group offers versatility for further derivatization via click chemistry or cross-coupling reactions. Its structural features make it suitable for studying structure-activity relationships in medicinal chemistry or as an intermediate in the synthesis of complex molecules. The compound's stability and well-defined reactivity profile enhance its utility in method development and target-oriented synthesis.
3-(Thian-3-yl)prop-2-ynoic acid structure
1894959-00-2 structure
Product Name:3-(Thian-3-yl)prop-2-ynoic acid
CAS No:1894959-00-2
MF:C8H10O2S
MW:170.228801250458
CID:5710503
PubChem ID:117265607
Update Time:2025-08-05

3-(Thian-3-yl)prop-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-787533
    • 3-(Thian-3-yl)prop-2-ynoicacid
    • 1894959-00-2
    • 3-(Thian-3-yl)prop-2-ynoic acid
    • Inchi: 1S/C8H10O2S/c9-8(10)4-3-7-2-1-5-11-6-7/h7H,1-2,5-6H2,(H,9,10)
    • InChI Key: FSHJNBHOPKXLSV-UHFFFAOYSA-N
    • SMILES: S1CCCC(C#CC(=O)O)C1

Computed Properties

  • Exact Mass: 170.04015073g/mol
  • Monoisotopic Mass: 170.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 3-(Thian-3-yl)prop-2-ynoic acid

Introduction to 3-(Thian-3-yl)prop-2-ynoic acid (CAS No. 1894959-00-2) in Modern Chemical Research

3-(Thian-3-yl)prop-2-ynoic acid, identified by the chemical identifier CAS No. 1894959-00-2, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and biochemical research. This compound, featuring a propynoic acid moiety linked to a thienyl group, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents.

The molecular structure of 3-(Thian-3-yl)prop-2-ynoic acid consists of a propynoic acid backbone substituted with a thienyl ring at the third position. This arrangement introduces both aromatic and alkyne functional groups, which are known to participate in diverse chemical reactions and biological interactions. The presence of the thienyl group, in particular, has been associated with various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

In recent years, there has been a growing interest in exploring the potential of 3-(Thian-3-yl)prop-2-ynoic acid as a building block for drug discovery. Its unique structural features have been leveraged to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated its utility in developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

One of the most compelling aspects of 3-(Thian-3-yl)prop-2-ynoic acid is its versatility in chemical modifications. The propynoic acid moiety can undergo various reactions, including hydrolysis, esterification, and coupling reactions, allowing for the synthesis of derivatives with tailored properties. Similarly, the thienyl group can be further functionalized through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, enabling the creation of complex molecular architectures.

Recent research has highlighted the potential of 3-(Thian-3-yl)prop-2-ynoic acid in addressing neurological disorders. Its ability to interact with biological targets involved in neurotransmitter signaling has made it a promising candidate for developing treatments against conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that derivatives of this compound can modulate key enzymes and receptors implicated in these pathologies.

The pharmaceutical industry has also explored the use of 3-(Thian-3-yl)prop-2-ynoic acid in the development of anti-inflammatory agents. Its structural features have been found to mimic natural bioactive molecules, allowing it to interfere with inflammatory pathways at multiple levels. By targeting key inflammatory mediators and enzymes, compounds derived from this scaffold have demonstrated significant therapeutic potential in models of acute and chronic inflammation.

In addition to its pharmaceutical applications, 3-(Thian-3-yl)prop-2-ynoic acid has found utility in materials science and nanotechnology. Its ability to form stable complexes with metal ions has been exploited in designing catalysts for organic synthesis. Furthermore, its aromatic nature makes it suitable for incorporation into organic semiconductors and conductive polymers, contributing to advancements in electronic devices.

The synthesis of 3-(Thian-3-yl)prop-2-ylnoic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps include the preparation of the propynoic acid derivative followed by thienylation at the desired position. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it feasible to produce this compound on a larger scale for research and industrial purposes.

Future directions in the study of 3-(Thian-3-y1)prop-ylnoic acid are likely to focus on expanding its applications in drug discovery and material science. Researchers are exploring novel derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. Additionally, computational methods are being employed to predict the behavior of this compound in various chemical environments, aiding in the rational design of new derivatives.

The growing body of evidence supporting the utility of CAS No. 1894959 - 00 - 2 underscores its importance as a versatile chemical entity. As our understanding of its properties continues to evolve, so too will its role in advancing scientific knowledge and technological innovation across multiple disciplines.

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